

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetraphenylgermane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **tetraphenylgermane** (Ge(C₆H₅)₄). The information presented herein is intended to support research, analytical, and quality control activities where the characterization of this organogermanium compound is required.

Introduction to Tetraphenylgermane and its NMR Spectroscopy

Tetraphenylgermane is a crystalline solid with a tetrahedral arrangement of four phenyl groups around a central germanium atom. This high degree of symmetry profoundly influences its NMR spectra, leading to a simplified pattern of signals that is characteristic of its molecular structure. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of **tetraphenylgermane**.

¹H and ¹³C NMR Spectral Data

The chemical shift assignments for **tetraphenylgermane** in deuterochloroform (CDCl₃) are summarized below. Due to the rapid rotation of the phenyl groups and the overall symmetry of the molecule, the protons and carbons within the phenyl rings exhibit equivalence, resulting in a limited number of distinct signals.

Table 1: ¹H NMR Spectral Data of **Tetraphenylgermane**



Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.4-7.6	Multiplet	ortho-, meta-, and para- protons

Table 2: 13C NMR Spectral Data of Tetraphenylgermane

Chemical Shift (δ) ppm	Assignment
137.1	ipso-Carbon (C-Ge)
135.1	ortho-Carbons
129.0	para-Carbons
128.4	meta-Carbons

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocols are based on established methodologies for the analysis of organometallic compounds like **tetraphenylgermane**.

Sample Preparation:

- Approximately 10-20 mg of tetraphenylgermane is accurately weighed and dissolved in about 0.6-0.7 mL of deuterochloroform (CDCl₃).
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

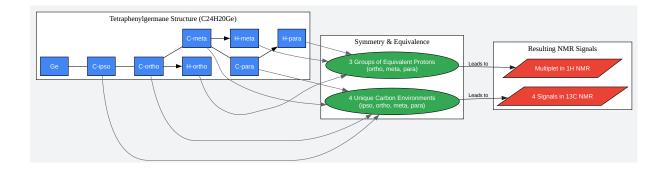
 ¹H NMR Spectroscopy: Spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher, such as a Varian CFT-20.



- 13C NMR Spectroscopy: Spectra are acquired on an instrument like a Jeol FX-60 spectrometer, operating at a corresponding carbon frequency.[1] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon environment.
- General Parameters: Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Visualization of Structural-Spectral Relationships

The symmetry of **tetraphenylgermane** is the key determinant of its NMR spectral simplicity. The following diagram illustrates the logical relationship between the molecule's equivalent atoms and the resulting number of unique NMR signals.



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Caption: Molecular symmetry dictates the number of unique NMR signals for **tetraphenylgermane**.



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References

- 1. Analyzing Coupling Constants [sites.science.oregonstate.edu]
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